ChlorproethazineHCl
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Overview
Description
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine group. It is primarily used as a muscle relaxant or tranquilizer and has been marketed in Europe as a topical cream for the treatment of muscle pain .
Preparation Methods
Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure by nucleophilic aromatic displacement, resulting in the formation of chlorproethazine. The final step uses copper powder in a form of the Ullmann condensation (Goldberg reaction) .
Chemical Reactions Analysis
Chlorproethazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chlorproethazine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their chemical properties.
Biology: It is utilized in research on muscle relaxants and their effects on biological systems.
Medicine: It has been studied for its potential use in treating muscle pain and related conditions.
Industry: It is used in the formulation of topical creams and other pharmaceutical products.
Mechanism of Action
Chlorproethazine hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic and serotonergic receptors. This antagonistic action leads to its muscle relaxant and tranquilizing effects. The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptors, which play a role in muscle relaxation and sedation .
Comparison with Similar Compounds
Chlorproethazine hydrochloride is unique among phenothiazine derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic. Chlorproethazine hydrochloride stands out due to its specific use as a muscle relaxant and its unique synthetic route.
Properties
Molecular Formula |
C17H20Cl2N2S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H |
InChI Key |
RUDUUPQAGUFKSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl |
Origin of Product |
United States |
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